molecular formula C13H19ClN2O B12778926 2-(Butylamino)-3'-chloro-propionanilide CAS No. 84970-19-4

2-(Butylamino)-3'-chloro-propionanilide

Cat. No.: B12778926
CAS No.: 84970-19-4
M. Wt: 254.75 g/mol
InChI Key: ATKIUUQEGUYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-3'-chloro-propionanilide is a synthetic organic compound belonging to the propionanilide class, characterized by a propionamide backbone substituted with a butylamino group at the second carbon and a chlorine atom at the meta position (3') of the aniline ring. Its molecular formula is C₁₃H₁₈ClN₂O, with a molecular weight of 262.75 g/mol.

Properties

CAS No.

84970-19-4

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

2-(butylamino)-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C13H19ClN2O/c1-3-4-8-15-10(2)13(17)16-12-7-5-6-11(14)9-12/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,16,17)

InChI Key

ATKIUUQEGUYKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-3’-chloro-propionanilide typically involves the reaction of 3’-chloro-propionanilide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3’-chloro-propionanilide+butylamine2-(Butylamino)-3’-chloro-propionanilide\text{3'-chloro-propionanilide} + \text{butylamine} \rightarrow \text{2-(Butylamino)-3'-chloro-propionanilide} 3’-chloro-propionanilide+butylamine→2-(Butylamino)-3’-chloro-propionanilide

Industrial Production Methods

In an industrial setting, the production of 2-(Butylamino)-3’-chloro-propionanilide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-3’-chloro-propionanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Butylamino)-3’-chloro-propionanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-3’-chloro-propionanilide involves its interaction with specific molecular targets. The butylamino group can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
2-(Butylamino)-3'-chloro-propionanilide 262.75 3.2 0.45
2-(Methylamino)-3'-chloro-propionanilide 220.68 2.1 1.20
2-(tert-Butylamino)-3'-bromo-propionanilide 307.66 4.0 0.25

Research Findings

  • Lipophilicity and Bioavailability: The butyl chain in 2-(Butylamino)-3'-chloro-propionanilide contributes to a logP of 3.2, favoring blood-brain barrier penetration compared to methylamino analogs .
  • Halogen Effects : Meta-chloro substitution optimizes electronic effects for amide resonance stabilization, while para-chloro derivatives exhibit stronger dipole interactions .
  • Metabolic Stability: Tert-butylamino analogs show prolonged half-lives due to resistance to cytochrome P450 oxidation, as seen in studies on brominated propiophenones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.